RORgammat Inverse agonist 3
Description
RORγt as a Master Regulator of Pro-inflammatory Cytokine Expression
Upon activation, RORγt directly binds to specific DNA sequences, known as ROR response elements (ROREs), in the promoter regions of genes encoding several pro-inflammatory cytokines. researchgate.net This binding initiates the transcription of these genes, leading to the production and secretion of cytokines that are hallmarks of the Th17 cell signature. These key cytokines include:
Interleukin-17 (IL-17A and IL-17F): These are the signature cytokines of Th17 cells and potent mediators of inflammation. nih.govplos.org They act on various cell types, such as epithelial and endothelial cells, to induce the production of other inflammatory molecules that recruit neutrophils and other immune cells to the site of inflammation. frontiersin.org
Interleukin-22 (IL-22): While IL-22 can have protective roles in tissue repair at barrier surfaces, it also contributes to inflammatory processes in certain contexts, particularly in skin and gut inflammation. nih.govtaylorandfrancis.com
Interleukin-21 (IL-21): This cytokine acts in an autocrine and paracrine manner to amplify Th17 differentiation and function. researchgate.net
Interleukin-23 Receptor (IL-23R): RORγt upregulates the expression of the receptor for IL-23, a cytokine that is crucial for the survival, expansion, and pathogenic activity of Th17 cells. plos.orgnih.govrupress.org This creates a positive feedback loop that sustains the Th17 response. mdpi.com
By controlling the expression of this suite of pro-inflammatory molecules, RORγt effectively acts as a central switch for Th17-mediated inflammation. plos.org
Pathophysiological Significance of RORγt in Autoimmune and Inflammatory Conditions
The dysregulation of the RORγt/Th17 pathway is a central feature in the pathogenesis of numerous autoimmune and inflammatory diseases. patsnap.com An overactive Th17 response, driven by excessive RORγt activity, leads to chronic inflammation and tissue damage. frontiersin.org This link has been firmly established in a variety of conditions, including:
Psoriasis: Characterized by excessive skin inflammation, where Th17 cells and their cytokines, particularly IL-17 and IL-22, play a major role. patsnap.comsmolecule.com
Rheumatoid Arthritis: A chronic inflammatory disorder affecting the joints, where Th17 cells contribute to joint inflammation and destruction. patsnap.comsmolecule.com
Inflammatory Bowel Disease (IBD): Encompassing Crohn's disease and ulcerative colitis, where Th17 cells drive intestinal inflammation. patsnap.comacs.org
Multiple Sclerosis: An autoimmune disease of the central nervous system where Th17 cells are implicated in the inflammatory process that leads to demyelination. patsnap.compnas.org
Ankylosing Spondylitis: A type of arthritis that primarily affects the spine, with a clear link to the IL-23/IL-17 axis. frontiersin.org
The central role of RORγt in these debilitating diseases makes it a highly attractive target for therapeutic intervention. taylorandfrancis.comutupub.fi
Conceptual Framework of RORγt Inverse Agonism as a Therapeutic Strategy
The discovery that RORγt is a ligand-dependent transcription factor opened the door for the development of small-molecule modulators. nih.gov Unlike neutral antagonists that simply block the binding of an agonist, inverse agonists bind to the receptor and stabilize it in an inactive conformation. patsnap.com In the case of RORγt, inverse agonists bind to the ligand-binding domain (LBD) of the receptor. smolecule.com This binding induces conformational changes that prevent the recruitment of coactivator proteins necessary for gene transcription and can even promote the recruitment of corepressors. smolecule.comnih.gov
The therapeutic strategy of RORγt inverse agonism is based on the following principles:
Inhibition of Th17 Differentiation: By suppressing RORγt activity, inverse agonists can reduce the differentiation of naive T cells into pro-inflammatory Th17 cells. nih.gov
Reduction of Pro-inflammatory Cytokine Production: The inhibition of RORγt's transcriptional activity directly leads to decreased production of IL-17, IL-22, and other key inflammatory cytokines. nih.govsmolecule.com
Restoration of Immune Balance: By dampening the overactive Th17 response, RORγt inverse agonists can help to restore a more balanced immune state. smolecule.com
This targeted approach offers the potential for a more specific and effective treatment for a range of autoimmune and inflammatory diseases compared to broader immunosuppressive therapies. nih.govpatsnap.com The development of potent and selective RORγt inverse agonists, such as RORgammat Inverse agonist 3, represents a promising avenue for novel oral therapeutics. nih.govmedchemexpress.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C29H31Cl2N5O4S |
|---|---|
Molecular Weight |
616.6 g/mol |
IUPAC Name |
(2S)-1-[2,4-dichloro-3-[[4-(3-methylimidazol-4-yl)-2-propan-2-ylquinolin-8-yl]oxymethyl]phenyl]sulfonyl-N-methylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C29H31Cl2N5O4S/c1-17(2)22-13-19(24-14-33-16-35(24)4)18-7-5-9-25(28(18)34-22)40-15-20-21(30)10-11-26(27(20)31)41(38,39)36-12-6-8-23(36)29(37)32-3/h5,7,9-11,13-14,16-17,23H,6,8,12,15H2,1-4H3,(H,32,37)/t23-/m0/s1 |
InChI Key |
LQMIVDIAZXZEPL-QHCPKHFHSA-N |
Isomeric SMILES |
CC(C)C1=NC2=C(C=CC=C2OCC3=C(C=CC(=C3Cl)S(=O)(=O)N4CCC[C@H]4C(=O)NC)Cl)C(=C1)C5=CN=CN5C |
Canonical SMILES |
CC(C)C1=NC2=C(C=CC=C2OCC3=C(C=CC(=C3Cl)S(=O)(=O)N4CCCC4C(=O)NC)Cl)C(=C1)C5=CN=CN5C |
Origin of Product |
United States |
Molecular Mechanism of Rorγt Inverse Agonism by Rorγt Inverse Agonist 3
Ligand-Binding Domain (LBD) Interactions and Conformational Dynamics of RORγt
The ligand-binding domain (LBD) of RORγt is a dynamic structure, central to its function and regulation by small molecules. mdpi.com It is composed of 12 α-helices (H1-H12) and additional helices H2′ and H11′. mdpi.com The binding of ligands to this domain induces conformational changes that dictate the receptor's transcriptional activity. mdpi.com
RORγt possesses both a canonical orthosteric binding site and a distinct allosteric binding site within its LBD. acs.orgpreprints.org The orthosteric pocket is located in the core of the LBD, primarily surrounded by helices H3, H5, H6, H7, and H11. preprints.org This is the binding site for many endogenous and synthetic ligands.
Recent discoveries have also identified an allosteric site, which offers an alternative mechanism for modulating RORγt activity. preprints.org Notably, studies have demonstrated that orthosteric and allosteric ligands can bind to RORγt simultaneously, exhibiting a cooperative effect where the presence of one ligand enhances the potency of the other. pnas.orgbohrium.com This dual-targeting approach presents novel therapeutic possibilities. acs.orgnih.gov
Helix 12 (H12), also known as the activation function 2 (AF2) helix, plays a pivotal role in modulating RORγt's transcriptional activity. mdpi.comnih.gov Its conformation acts as a molecular switch. preprints.org In the active state, often stabilized by an agonist, H12 adopts a conformation that facilitates the recruitment of coactivator proteins. mdpi.com Conversely, inverse agonists induce a conformational change in H12, disrupting this coactivator binding surface. mdpi.comresearchgate.net This can involve the destabilization and disarray of H12, preventing it from forming the necessary coactivator binding site. mdpi.com
Mechanism of Action of RORγt Inverse Agonist 3 at the Molecular Level
RORγt Inverse Agonist 3 is a potent and selective inverse agonist of RORγt. medchemexpress.com Its mechanism of action involves direct interaction with the RORγt LBD, leading to a cascade of molecular events that ultimately suppress the receptor's transcriptional activity.
A primary mechanism of RORγt inverse agonists is the disruption of the interaction between RORγt and coactivator proteins. nih.gov Agonist binding typically stabilizes a conformation of the LBD, particularly H12, that presents a surface for coactivator binding. mdpi.com RORγt inverse agonists, including presumably RORγt Inverse Agonist 3, bind to the LBD and induce a conformational change that prevents the recruitment of coactivators. patsnap.comnih.gov This disruption is a key step in inhibiting the transcriptional activation of RORγt target genes. nih.gov
In addition to blocking coactivator binding, RORγt inverse agonists can actively promote the recruitment of corepressor proteins. nih.gov The binding of an inverse agonist induces a conformational change in the RORγ LBD that leads to the displacement of coactivators and the recruitment of corepressors such as NCOR1/2 and histone deacetylases (HDACs). nih.gov This active recruitment of corepressors further ensures the repression of gene transcription.
By disrupting coactivator recruitment and promoting corepressor association, RORγt inverse agonists effectively suppress the transcriptional activity of RORγt. nih.gov This leads to a reduction in the expression of RORγt target genes, most notably those involved in the Th17 cell inflammatory pathway, such as IL-17A, IL-17F, and IL-23R. nih.gov The inhibition of RORγt-dependent transcription has shown significant potential in preclinical models of various autoimmune diseases. nih.gov
Interactive Data Table: RORγt Inverse Agonist 3 Activity
| Compound | Target | EC50 (μM) | Cell Line |
| RORγt Inverse Agonist 3 | hRORγ | 0.22 | - |
| RORγt Inverse Agonist 3 | RORγt | 0.15 | Human IL-17 cells |
Interaction with Endogenous Ligands and Metabolic Pathways
The nuclear receptor RORγt (Retinoic acid receptor-related orphan receptor gamma t) is a ligand-dependent transcription factor whose activity is intricately regulated by a variety of endogenous small molecules. nih.gov These molecules, primarily derivatives of cholesterol and vitamin D metabolism, function as natural agonists or inverse agonists, establishing a complex cellular environment that synthetic modulators like RORγt Inverse Agonist 3 must navigate. The mechanism of action for a synthetic inverse agonist is therefore deeply connected to its ability to compete with these endogenous ligands and modulate the receptor's conformational state, ultimately repressing gene transcription.
Modulation of Cholesterol Metabolism and Oxysterol Binding
The functional activity of RORγt is intrinsically linked to the cholesterol biosynthesis pathway. nih.gov Numerous intermediates of this pathway and their oxygenated derivatives, known as oxysterols, have been identified as potent, natural ligands for RORγt. pnas.orgnih.gov These endogenous molecules can act as either agonists, which activate the receptor, or inverse agonists, which repress its basal activity.
Many oxysterols function as RORγt agonists, binding to the receptor's ligand-binding domain (LBD) and promoting a conformational change that facilitates the recruitment of coactivator proteins. nih.govresearchgate.net This action stabilizes the receptor in an active state, enhancing the transcription of target genes. Conversely, certain other oxysterols act as natural inverse agonists. nih.govnih.gov A synthetic compound such as RORγt Inverse Agonist 3 competes with these endogenous agonists for binding to the LBD. By occupying the pocket, it induces a distinct conformational change that prevents coactivator binding and instead promotes the recruitment of corepressor complexes, leading to the suppression of gene transcription. nih.gov
Table 1: Endogenous Oxysterol Ligands of RORγt
| Compound Name | Function | Reference |
|---|---|---|
| 25-Hydroxycholesterol (25-OHC) | Agonist | pnas.org |
| 7β, 27-Dihydroxycholesterol (7β, 27-OHC) | Agonist | pnas.orgnih.gov |
| 7α, 27-Dihydroxycholesterol (7α, 27-OHC) | Agonist | pnas.orgnih.gov |
| 24S-Hydroxycholesterol (24S-OHC) | Inverse Agonist | nih.govnih.gov |
Interaction with Vitamin D3 Metabolites
In addition to cholesterol derivatives, metabolites of the vitamin D3 pathway have been identified as natural modulators of RORγ activity. nih.govnih.gov Several hydroxylated forms of vitamin D3 and its related compounds have been shown to function as RORγ inverse agonists, binding to the receptor to reduce its basal transcriptional activity. nih.govnih.govmdpi.com
The classical active form of vitamin D, 1,25-dihydroxyvitamin D3 (1,25(OH)₂D₃), acts as a weak inverse agonist for RORγ. nih.gov However, other metabolites derived from alternative vitamin D3 metabolic pathways, initiated by the enzyme CYP11A1, have demonstrated more pronounced inverse agonist activity. nih.govmdpi.com These include compounds such as 20-hydroxyvitamin D3 (20(OH)D₃) and 20,23-dihydroxyvitamin D3 (20,23(OH)₂D₃). nih.govmdpi.com
These secosteroids act directly on RORγ, and their inhibitory effects on cellular processes have been shown to require the presence of the receptor. mdpi.com The mechanism of a synthetic modulator like RORγt Inverse Agonist 3 would therefore be complemented by the presence of these endogenous inverse agonists. Both synthetic and natural inverse agonists would contribute to the stabilization of the receptor in an inactive conformation, leading to a more profound suppression of RORγt-mediated gene expression.
Table 2: Vitamin D3 Metabolites as RORγ Inverse Agonists
| Compound Name | Function | Reference |
|---|---|---|
| 1,25-Dihydroxyvitamin D3 (1,25(OH)₂D₃) | Weak Inverse Agonist | nih.gov |
| 20-Hydroxyvitamin D3 (20(OH)D₃) | Inverse Agonist | nih.govmdpi.com |
| 20,23-Dihydroxyvitamin D3 (20,23(OH)₂D₃) | Inverse Agonist | nih.govmdpi.com |
Compound Reference Table
Cellular and Immunological Effects of Rorγt Inverse Agonist 3
Impact on Th17 Cell Differentiation and Function
The primary and most well-documented effect of RORγt inverse agonists is the suppression of Th17 cell differentiation and their subsequent effector functions. patsnap.com Th17 cells are critically dependent on RORγt for their development and the expression of their characteristic cytokines. frontiersin.org By binding to RORγt, inverse agonists stabilize the receptor in an inactive state, preventing the recruitment of co-activators and thereby blocking the transcription of genes essential for the Th17 lineage. patsnap.com This inhibitory action has been demonstrated both in vitro and in vivo, leading to a reduction in the number of Th17 cells and mitigating their inflammatory impact. patsnap.com
Inhibition of IL-17A and IL-17F Production
A hallmark of RORγt inverse agonist activity is the potent inhibition of Interleukin-17A (IL-17A) and Interleukin-17F (IL-17F) production. nih.govresearchgate.net These two cytokines are the signature products of Th17 cells and are key mediators of inflammation in numerous autoimmune diseases. frontiersin.org RORγt directly regulates the transcription of the Il17a and Il17f genes. nih.gov Research has consistently shown that treatment with various RORγt inverse agonists leads to a significant, dose-dependent decrease in the secretion of both IL-17A and IL-17F from human and mouse T-cells. researchgate.netnih.gov This reduction in cytokine production is a direct consequence of the inhibitor's ability to block the transcriptional activity of RORγt at the promoter regions of these cytokine genes. nih.gov
Suppression of Th17 Signature Gene Expression
Beyond IL-17A and IL-17F, RORγt controls a broader program of gene expression that defines the Th17 cell phenotype. RORγt inverse agonists effectively suppress this entire genetic signature. frontiersin.org This includes the downregulation of genes encoding for other key cytokines, receptors, and chemokines that are crucial for Th17 cell function and trafficking. frontiersin.org By inhibiting the master regulator, these compounds dismantle the molecular machinery of the Th17 cell.
Table 1: Th17 Signature Genes Suppressed by RORγt Inverse Agonists
| Gene | Encoded Protein | Function |
|---|---|---|
| IL17A | Interleukin-17A | Pro-inflammatory cytokine |
| IL17F | Interleukin-17F | Pro-inflammatory cytokine |
| IL22 | Interleukin-22 | Cytokine involved in tissue inflammation and repair |
| IL23R | IL-23 Receptor | Receptor for the pro-inflammatory cytokine IL-23 |
Effects on Other Immune Cell Populations
The influence of RORγt is not restricted to Th17 cells. This transcription factor also plays a role in the function of several other innate and adaptive immune cell populations. Consequently, RORγt inverse agonists can modulate a wider range of immune responses.
Modulation of γδ T Cells and ILC3 Cells
RORγt is expressed in and directs the function of IL-17-producing γδ T cells and Group 3 Innate Lymphoid Cells (ILC3s). frontiersin.orgnih.gov
γδ T Cells: These innate-like T cells are rapid producers of IL-17 and contribute to the early stages of inflammation. plos.org Studies have demonstrated that RORγt inverse agonists effectively inhibit the production of IL-17A by γδ T cells. nih.govresearchgate.netnih.gov
ILC3 Cells: ILC3s are crucial for mucosal immunity and tissue homeostasis, producing cytokines like IL-17A and IL-22 in a RORγt-dependent manner. nih.govplos.org The effect of RORγt inverse agonists on ILC3s can be context-dependent. For instance, the compound GSK805 was shown to reduce Th17 responses during infection without significantly altering the number or cytokine production (IL-17A, IL-22) of ILC3s in the colon. nih.gov This suggests a potential for differential sensitivity between T cells and ILC3s to RORγt inhibition. nih.gov
Influence on B-cell Differentiation and Immunoglobulin Production
Th17 cells can promote B-cell proliferation and the production of antibodies. researchgate.net By suppressing Th17 function, RORγt inverse agonists can indirectly affect humoral immunity. Research involving the RORγt inverse agonist TF-S14 has shown that its administration leads to the inhibition of B-cell differentiation and a reduction in the production of de novo IgG3 donor-specific antibodies in a transplant model. researchgate.netresearchgate.net
Impact on Macrophages and Other Innate Immune Cells
The anti-inflammatory effects of RORγt inverse agonists extend to other innate immune cells, often as a downstream consequence of reduced Th17-mediated inflammation. Treatment with these inhibitors has been associated with reduced infiltration of myeloid cells (CD11b+), including macrophages and eosinophils, into sites of inflammation. researcher.life This effect is likely due to the decreased production of Th17-associated chemokines that attract these cell types.
Table 2: Summary of Effects on Various Immune Cell Populations
| Cell Type | Key RORγt-dependent Function | Effect of RORγt Inverse Agonist 3 |
|---|---|---|
| Th17 Cells | Differentiation, IL-17A/F production | Potent inhibition of differentiation and cytokine secretion |
| γδ T Cells | IL-17A production | Inhibition of IL-17A secretion |
| ILC3 Cells | IL-17A & IL-22 production | May be less sensitive than Th17 cells; effects can be context-dependent |
| B Cells | Differentiation & antibody production | Inhibition of differentiation and specific immunoglobulin production |
| Macrophages | Infiltration into inflamed tissue | Reduced infiltration |
| Eosinophils | Infiltration into inflamed tissue | Reduced numbers in inflamed tissue |
Table of Compounds
Thymic Development and Thymocyte Apoptosis
RORγt is a crucial transcription factor for the maturation and survival of αβ T cell precursors in the thymus. plos.org Specifically, it is highly expressed in CD4+CD8+ double-positive (DP) thymocytes, which constitute about 85% of all thymocytes. plos.orgplos.org In these cells, RORγt is essential for the expression of the anti-apoptotic gene Bcl-xL. nih.gov Consequently, the inhibition of RORγt can disrupt this survival signal, leading to accelerated apoptosis of DP thymocytes. plos.orgnih.gov This dependency is a key mechanism through which RORγt inverse agonists affect thymic development. plos.org The disruption of the Rorc gene in mice, which encodes RORγt, has been shown to lead to the development of thymic lymphoblastic lymphomas, highlighting the critical role of this transcription factor in maintaining thymocyte homeostasis. plos.orgplos.org
Analysis of RORγt Inverse Agonist 3 Effects on Thymocyte Numbers and Viability
Studies on RORγt Inverse Agonist 3 demonstrate its ability to induce apoptosis in mouse thymocytes. By inhibiting RORγt, the compound interferes with the survival signals necessary for DP thymocytes, thereby reducing their viability. plos.org In ex vivo assays, isolated mouse thymocytes were incubated with various RORγt inverse agonists, including compound 3, for 26 hours. The level of apoptosis was then quantified using AnnexinV and 7AAD staining. plos.org
RORγt Inverse Agonist 3 was shown to increase the basal rate of apoptosis in a concentration-dependent manner. plos.org The potency of this effect was measured as a pEC50 value, which represents the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.
| Compound | Thymocyte Apoptosis (pEC50) |
|---|---|
| RORγt Inverse Agonist 3 | 6.6 |
This table shows the potency of RORγt Inverse Agonist 3 in inducing apoptosis in mouse thymocytes. The pEC50 value indicates the concentration at which the compound induces 50% of its maximal effect.
Investigation of Differential Potency for Th17 Inhibition versus Thymocyte Effects
A critical aspect of developing RORγt inverse agonists for therapeutic use is establishing a margin of safety between the desired anti-inflammatory effects (inhibition of Th17 cells) and potential adverse effects on the thymus. plos.orgplos.org Research has focused on whether these compounds can selectively inhibit peripheral Th17 cell function at concentrations lower than those required to induce thymocyte apoptosis. plos.org
RORγt Inverse Agonist 3 was evaluated for its ability to inhibit the release of IL-17A, a key cytokine produced by Th17 cells, from human primary Th17 cells. This was compared to its potency in inducing thymocyte apoptosis. The results indicate that a greater level of RORγt inhibition is necessary to trigger thymocyte apoptosis than is required to reduce cytokine production in Th17 cells. plos.org
This differential potency suggests a potential therapeutic window where the compound could suppress Th17-mediated inflammation without significantly impacting thymocyte viability. plos.orgplos.org
| Compound | Human Th17 IL-17A Inhibition (pIC50) | Mouse Thymocyte Apoptosis (pEC50) | Selectivity Margin (Th17 vs. Thymocyte) |
|---|---|---|---|
| RORγt Inverse Agonist 3 | 7.7 | 6.6 | ~12.6-fold |
This table compares the potency of RORγt Inverse Agonist 3 in inhibiting IL-17A production from human Th17 cells (pIC50) versus its potency in inducing apoptosis in mouse thymocytes (pEC50). The selectivity margin is calculated from the difference in these potency values, indicating the compound is more potent at inhibiting Th17 cells than affecting thymocytes.
Preclinical Efficacy Studies of Rorγt Inverse Agonist 3 in Disease Models
Models of Autoimmune and Inflammatory Diseases
RORγt inverse agonists have demonstrated considerable efficacy across a spectrum of preclinical models that mimic human autoimmune and inflammatory conditions. By suppressing the RORγt-dependent inflammatory cascade, these compounds have shown the potential to reduce disease-specific pathological markers.
Psoriasis is a chronic inflammatory skin disease where the IL-23/Th17 axis plays a pivotal role. plos.org Preclinical models, such as imiquimod (B1671794) (IMQ)-induced dermatitis and IL-23-induced acanthosis, are standardly used to evaluate potential therapeutics. plos.orgnih.gov In these models, RORγt inverse agonists have consistently demonstrated robust efficacy.
Treatment with various RORγt inverse agonists in these mouse models leads to significant reductions in the hallmarks of psoriasis-like skin inflammation. morressier.comresearchgate.net Observed effects include a marked decrease in skin thickness, erythema (redness), and scaling. nih.govbioworld.com Histological examination of skin samples from treated animals reveals a reduction in epidermal hyperplasia (acanthosis) and immune cell infiltration into the dermis. morressier.comnih.gov
For instance, the RORγt inverse agonist BMS-986251 showed robust efficacy in both acanthosis and imiquimod-induced models of skin inflammation. nih.gov Similarly, compound 8e, a potent and selective RORγt inverse agonist, also demonstrated significant efficacy in preclinical psoriasis models. nih.gov Other compounds, such as JNJ-54271074, have been shown to decrease IL-23-induced psoriasis-like skin inflammation. researchgate.net The topical application of the inverse agonist GSK2981278 was found to attenuate inflammation in an imiquimod-induced psoriasis-like mouse model, significantly reducing epidermal hyperplasia and skin thickness. nih.gov
| Compound | Model | Key Findings | Reference |
|---|---|---|---|
| BMS-986251 | Mouse Acanthosis & Imiquimod-induced Dermatitis | Demonstrated robust efficacy comparable to positive controls. | nih.gov |
| 8e | Psoriasis Models | Showed biologic-like in vivo efficacy. | nih.gov |
| GSK2981278 | Imiquimod-induced Psoriasis-like Model (Topical) | Reduced epidermal hyperplasia and skin thickness; decreased levels of IL-17A/F, IL-22, and IL-1β in treated skin. | nih.gov |
| JNJ-54271074 | IL-23-induced Psoriasis-like Model | Inhibited skin inflammation in a dose-dependent manner. | researchgate.net |
| TMP778 | Imiquimod-induced Dermatitis | Significantly reduced ear thickness. | researchgate.net |
| Unnamed Triazine Derivative | Imiquimod-induced Psoriasis Model | Significantly reduced erythema, thickness, and scaliness; diminished thickened skin layer and cell infiltration. | bioworld.com |
The pathogenesis of IBD, including Crohn's disease and ulcerative colitis, involves Th17 cells and IL-17-mediated intestinal inflammation. patsnap.com The therapeutic potential of RORγt inverse agonists has been investigated in several murine models of colitis.
In a T-cell transfer model of colitis, oral administration of the RORγt inhibitor BI119 improved clinical signs of the disease. nih.gov Another compound, VPR-254, was evaluated in dextran (B179266) sulfate (B86663) sodium (DSS), trinitrobenzenesulfonic acid (TNBS), and anti-CD40 antibody-induced colitis models. researchgate.net In these studies, the inhibitor demonstrated an ability to reduce the production of key pro-inflammatory cytokines, including IL-17. researchgate.net Similarly, the compound TAK-828F has been shown to be effective in mouse colitis models. researchgate.net These findings suggest that inhibiting RORγt can ameliorate intestinal inflammation. nih.govresearchgate.net
| Compound | Model | Key Findings | Reference |
|---|---|---|---|
| BI119 | CD4+CD45RBhigh T-cell Transfer Colitis | Improved clinical signs of colitis. | nih.gov |
| VPR-254 | DSS, TNBS, and Anti-CD40 Antibody-induced Colitis | Reduced production of key pro-inflammatory cytokines like IL-17. | researchgate.net |
| TAK-828F | Mouse Colitis Model | Demonstrated pharmacological efficacy. | researchgate.net |
Rheumatoid arthritis (RA) is a systemic autoimmune disease characterized by chronic inflammation of the joints. Th17 cells are key contributors to the joint inflammation and damage seen in RA. patsnap.com The collagen-induced arthritis (CIA) mouse model is a widely used preclinical model for RA.
Several RORγt inverse agonists have shown efficacy in the CIA model. researchgate.net For example, compound 8e was found to have biologic-like in vivo efficacy in preclinical models of rheumatoid arthritis. nih.gov The inverse agonist JNJ-54271074 dose-dependently suppressed joint inflammation in the murine CIA model. researchgate.net Furthermore, SR2211 has also been reported to diminish inflammation in a CIA mouse model. nih.govresearchgate.net These results support the potential of RORγt inhibition as a therapeutic strategy to reduce the joint inflammation central to RA pathology. researchgate.net
| Compound | Model | Key Findings | Reference |
|---|---|---|---|
| 8e | Collagen-Induced Arthritis (CIA) | Demonstrated biologic-like in vivo efficacy. | nih.gov |
| JNJ-54271074 | Collagen-Induced Arthritis (CIA) | Dose-dependently suppressed joint inflammation and pathologic scores. | nih.govresearchgate.net |
| SR2211 | Collagen-Induced Arthritis (CIA) | Diminished inflammation in the joints. | nih.govresearchgate.net |
| RTA 1701 | Collagen-Induced Arthritis (CIA) | Demonstrated efficacy in the autoimmune disease model. | researchgate.net |
Experimental Autoimmune Encephalomyelitis (EAE) is the most common animal model for multiple sclerosis, a demyelinating disease of the central nervous system where Th17 cells are considered to be of central importance. nih.gov The efficacy of RORγt inverse agonists in this model provides a strong rationale for their development for multiple sclerosis.
Treatment with several RORγt-selective inverse agonists, including SR1001, MRL-248, and TMP778, has been shown to significantly reduce the severity of EAE in rodent models. nih.gov The compound RTA 1701 has also been found to be efficacious in the EAE mouse model. researchgate.net The therapeutic effect in these models is linked to the suppression of IL-17 production and the inhibition of Th17 cell differentiation. nih.gov
Chronic liver injury can lead to liver fibrosis, a condition characterized by the excessive accumulation of extracellular matrix proteins. aai.org Recent studies have implicated the pro-inflammatory cytokine IL-17A in the initiation and progression of liver disease and fibrosis, making its regulatory transcription factor, RORγt, an attractive therapeutic target. aai.orgnih.gov
The efficacy of novel RORγt inverse agonists has been tested in a mouse model of carbon tetrachloride (CCl4)-induced liver injury. nih.gov In this model, treatment with the inverse agonists TF-S10 and TF-S14 resulted in reduced immune cell infiltration around the portal and central veins. nih.gov Furthermore, the inhibitors led to an improvement in relative liver weight and a significant reduction in serum AST levels, a marker of liver damage. nih.gov At a cellular and molecular level, the inhibitors reduced the numbers of intrahepatic lymphocytes (CD4+, CD8+, and γδ-T cells) and myeloid cells. nih.gov Critically, livers from treated mice showed decreased markers of hepatic stellate cell activation and significantly reduced expression of profibrogenic genes, including Col1a1, Acta2, Loxl2, and Tgfβ. nih.gov This was accompanied by a significant reduction in collagen deposition as measured by Picrosirius Red staining, indicating an anti-fibrotic effect. aai.orgnih.gov
| Compound | Model | Key Findings | Reference |
|---|---|---|---|
| TF-S10, TF-S14, GSK805 | CCl4-induced Liver Injury | Reduced immune cell infiltrate, improved liver index, reduced AST levels, decreased intrahepatic lymphocytes and myeloid cells. | nih.gov |
| TF-S10, TF-S14, GSK805 | CCl4-induced Liver Fibrosis | Decreased markers of hepatic stellate cell activation (desmin, α-SMA); significantly reduced expression of profibrogenic genes (Col1a1, Acta2, Loxl2, Tgfβ); diminished collagen deposition. | nih.gov |
Pharmacodynamic Markers in Preclinical Studies
Pharmacodynamic (PD) markers are crucial in preclinical studies to demonstrate target engagement and to link the mechanism of action of a drug to its therapeutic effect. For RORγt inverse agonists, PD studies focus on measuring the modulation of the Th17 pathway.
A primary pharmacodynamic effect of RORγt inverse agonists is the dose-dependent inhibition of IL-17A production. researchgate.net This is consistently observed across various in vitro and in vivo systems, including human and mouse whole blood assays, polarized T-cells, and in tissues from disease models. nih.govmorressier.comfrontiersin.org For example, the compound BMS-986251 displayed a dose-dependent reduction of IL-17F production in a mouse IL-2/IL-23 stimulated PD model. nih.gov
Beyond IL-17A, these compounds also suppress a broader panel of Th17 signature genes and their protein products. This includes other pro-inflammatory cytokines like IL-17F, IL-22, IL-26, and GM-CSF. nih.govnih.govfrontiersin.org Furthermore, inhibition of RORγt leads to attenuated transcription of genes encoding key pathway components such as the IL-23 receptor (IL23R) and the chemokine receptor CCR6. frontiersin.org
At a molecular level, RORγt inverse agonists have been shown to interfere with the epigenetic regulation of target genes. One study demonstrated that an inhibitor down-regulated permissive histone H3 acetylation (H3Ac) and trimethylation of lysine (B10760008) 4 on histone H3 (H3K4me3) at the IL17A and IL23R promoter regions, providing insight into the mechanism of transcriptional inhibition. plos.org Other cellular PD markers include a reduction in the number of infiltrating immune cells, such as Th17 cells, γδ-T cells, and neutrophils, in inflamed tissues. nih.govresearcher.life
| Marker Category | Specific Marker | Observed Effect of RORγt Inverse Agonists | Reference |
|---|---|---|---|
| Cytokine Production | IL-17A, IL-17F | Dose-dependent inhibition. | nih.govnih.govfrontiersin.org |
| IL-22 | Reduced production. | nih.govnih.gov | |
| IL-26, GM-CSF, IL-1β | Reduced levels. | nih.govnih.govfrontiersin.org | |
| IL-21 | Reduced production. | nih.govresearcher.life | |
| Gene Expression | IL23R, CCR6 | Attenuated transcription. | frontiersin.org |
| Profibrogenic genes (Col1a1, Acta2, Loxl2, Tgfβ) | Significantly reduced expression in liver fibrosis model. | nih.gov | |
| Epigenetic Regulation | Histone H3 acetylation and methylation at IL17A & IL23R promoters | Down-regulation. | plos.org |
| Cellular Markers | Th17 cells, γδ-T cells | Reduced numbers in inflamed tissues. | nih.gov |
| Neutrophils | Blocked infiltration to skin allografts. | researcher.life |
Cytokine Expression Inhibition (in vivo assays)
Retinoic acid-related orphan receptor gamma t (RORγt) is a critical transcription factor that regulates the differentiation of T helper 17 (Th17) cells and the production of their signature pro-inflammatory cytokines. plos.orgplos.org These cytokines, including Interleukin-17A (IL-17A), IL-17F, and IL-22, are major drivers of inflammation in numerous autoimmune diseases. plos.orgplos.org RORγt inverse agonists are designed to suppress the activity of this transcription factor, thereby reducing the expression of these inflammatory mediators. plos.org
In preclinical in vivo studies, the efficacy of RORγt inverse agonists has been demonstrated in models such as the imiquimod (IMQ)-induced skin inflammation model in mice, which mimics human psoriasis. plos.orgplos.org Treatment with RORγt inverse agonists in these models leads to a significant reduction in the expression of key pro-inflammatory cytokines within the affected tissue. plos.org While specific data for RORγt Inverse Agonist 3's direct effect on individual cytokine levels in vivo are part of broader anti-inflammatory assessments, the mechanism of action is centered on this inhibition. The primary role of RORγt is to drive the transcription of genes encoding for IL-17A, IL-17F, IL-22, IL-21, and the IL-23 receptor. plos.orgplos.org Therefore, inhibition of RORγt by an inverse agonist directly leads to the downregulation of these cytokines, which is a key factor in the observed anti-inflammatory effects in disease models. plos.org
Table 1: Key Cytokines Regulated by RORγt
| Cytokine | Role in Inflammation | Reference |
|---|---|---|
| IL-17A | A hallmark cytokine of Th17 cells, it promotes inflammation by inducing the production of other inflammatory molecules and recruiting neutrophils. | plos.orgplos.org |
| IL-17F | Shares structural similarity and pro-inflammatory functions with IL-17A. | plos.orgplos.org |
| IL-22 | Contributes to epidermal hyperplasia (thickening of the skin) in conditions like psoriasis. | plos.orgplos.org |
| IL-21 | Plays a role in the amplification and maintenance of the Th17 cell response. | plos.orgplos.org |
| IL-23R | The receptor for IL-23, a cytokine crucial for the stabilization and expansion of Th17 cells. | plos.orgplos.org |
Immune Cell Infiltration Modulation
A central feature of autoimmune diseases is the infiltration of immune cells into target tissues, causing damage and chronic inflammation. RORγt is essential for the polarization of Th17 cells, a key cell type implicated in driving this pathological infiltration. plos.orgplos.org By inhibiting RORγt, inverse agonists can effectively reduce the number and activity of Th17 cells, thereby mitigating the inflammatory cascade.
In preclinical models of skin inflammation, the therapeutic effects of RORγt inverse agonists are associated with a reduction in the influx of pathogenic immune cells into the skin. Th17 cells, along with other RORγt-dependent cells like γδ T cells and Type 3 Innate Lymphoid Cells (ILC3s), are potent producers of IL-17A and are critical in the pathophysiology of psoriasis-like inflammation. plos.orgplos.org The administration of RORγt inverse agonists demonstrates broad anti-inflammatory effects, which are indicative of modulating this cellular infiltration and activity in the inflamed tissue. plos.org
Histopathological and Biomarker Analysis in Disease Models
The efficacy of RORγt Inverse Agonist 3 and related compounds is further validated through histopathological analysis in preclinical disease models. In the IMQ-induced psoriasis model, topical application of the TLR7/8 agonist IMQ leads to skin inflammation characterized by erythema (redness), scaling, and significant thickening of the skin (epidermal hyperplasia), all of which are hallmarks of human psoriasis. plos.orgplos.org
Treatment with RORγt inverse agonists in this model has been shown to produce demonstrable anti-inflammatory effects, ameliorating these disease-specific pathological changes. plos.org Analysis of tissue samples from treated subjects shows a reduction in skin thickness and other histological markers of inflammation when compared to untreated controls. These findings provide direct evidence of the compound's ability to reverse pathological tissue remodeling in a disease-relevant setting. plos.org
Table 2: Histopathological Outcomes in the Imiquimod (IMQ)-Induced Psoriasis Mouse Model
| Histopathological Feature | Description | Effect of RORγt Inverse Agonist Treatment | Reference |
|---|---|---|---|
| Epidermal Hyperplasia | Thickening of the outer layer of the skin due to increased cell proliferation. | Reduction in skin thickness. | plos.org |
| Erythema | Redness of the skin caused by increased blood flow in superficial capillaries. | Amelioration of skin redness. | plos.orgplos.org |
| Scaling | Flaking of the outer layer of the skin. | Reduction in skin scaling. | plos.orgplos.org |
Research Methodologies and Assays for Rorγt Inverse Agonists
Biochemical Assays for Receptor Binding and Modulation
Biochemical assays are fundamental in the early stages of drug discovery to directly measure the interaction of a compound with its target protein and its immediate effect on the protein's function.
Radioligand Competition Binding Assays (e.g., to RORγt, RORα, RORβ)
Radioligand competition binding assays are utilized to determine the affinity of a test compound for a receptor by measuring its ability to displace a known radioactive ligand. This method is crucial for quantifying the binding potency (typically as an IC50 or Ki value) of a potential inverse agonist to the RORγt ligand-binding domain (LBD). plos.org To assess selectivity, these assays are also performed on the closely related isoforms, RORα and RORβ. nih.govplos.org
For instance, the RORγ-selective inverse agonist SR1555 was shown to displace the radiolabeled ligand [³H]T0901317 from the RORγ LBD with an IC50 of approximately 1 μM, while it did not displace the ligand from RORα, demonstrating its specificity. nih.gov Similarly, another inverse agonist, A-9758, showed an IC50 of 27 nM in a radioligand competition binding assay for RORγt. nih.gov These assays typically use recombinant human RORγt LBD and a specific tritiated ligand. plos.org The results help establish a compound's direct interaction with the target and its selectivity profile against other ROR isoforms.
Table 1: Example Data from Radioligand Competition Binding Assays
| Compound | Target | IC50 |
|---|---|---|
| SR1555 | RORγ | ~ 1 μM |
Co-activator/Corepressor Recruitment Assays (e.g., TR-FRET, AlphaScreen)
RORγt modulates gene transcription by recruiting co-activator or corepressor proteins. nih.gov Inverse agonists function by preventing the recruitment of co-activators or promoting the recruitment of corepressors. nih.govnih.gov Assays like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and AlphaScreen are employed to measure this modulatory activity.
In a typical TR-FRET assay, the RORγt LBD is tagged (e.g., with GST) and mixed with a fluorescently labeled co-activator peptide (e.g., from SRC-1 or RIP140). frontiersin.orgnih.gov Binding of the peptide to the LBD brings the fluorescent labels into proximity, generating a FRET signal. An inverse agonist will bind to the LBD and disrupt this interaction, leading to a decrease in the FRET signal. nih.gov This allows for the quantification of the compound's potency as an inverse agonist. For example, a potent RORγt inhibitor, referred to as Cpd A, demonstrated a mean IC50 value of 4.3 ± 4.3 nM in a TR-FRET assay measuring the displacement of a RIP140 co-factor peptide. frontiersin.org This assay format is robust and suitable for high-throughput screening to identify compounds that functionally modulate the RORγt receptor. plos.orgthermofisher.com
Table 2: Example IC50 Values from Co-activator Recruitment Assays
| Compound | Assay Type | Co-activator Peptide | IC50 |
|---|---|---|---|
| Cpd A | TR-FRET | RIP140 | 4.3 ± 4.3 nM |
Cell-Based Reporter Gene Assays
Cell-based assays provide a more physiologically relevant context by evaluating a compound's activity within a living cell, accounting for factors like cell permeability and metabolism.
Luciferase Reporter Systems (e.g., RORγ-Gal4, RORE-driven reporters)
Luciferase reporter gene assays are a common method to assess the transcriptional activity of RORγt in a cellular environment. nih.govnih.gov One widely used system involves a chimeric receptor where the RORγt LBD is fused to the DNA-binding domain (DBD) of the yeast transcription factor Gal4. frontiersin.org This construct is transfected into a host cell line (e.g., Jurkat T-cells) along with a reporter plasmid containing the luciferase gene under the control of a Gal4 upstream activating sequence (UAS). nih.gov Because RORγt has high basal activity, inverse agonists will suppress the constitutive transcription of luciferase, leading to a measurable decrease in light output. nih.gov
For example, the inverse agonist SR1555 was shown to repress RORγ activity in a dose-dependent manner with an IC50 of approximately 1.5 μM in a GAL4-NR chimeric assay. nih.gov The clinical candidate BMS-986251 showed an EC50 of 12 nM in a RORγt GAL4 reporter assay. nih.gov Another approach uses a reporter construct where luciferase expression is driven by ROR-specific response elements (ROREs) in cells that endogenously or exogenously express full-length RORγt. frontiersin.org These assays are critical for confirming that the biochemical activity of a compound translates to functional modulation of the receptor inside a cell.
Table 3: Potency of RORγt Inverse Agonists in Luciferase Reporter Assays
| Compound | Reporter System | Cell Line | IC50 / EC50 |
|---|---|---|---|
| SR1555 | RORγ-Gal4 | - | ~ 1.5 μM |
| Cpd A | RORγt-LBD Gal4 | Jurkat | 418 ± 84 nM |
Whole Blood Assays for Cytokine Inhibition
To evaluate the efficacy of RORγt inverse agonists in a more complex and physiologically relevant setting, human whole blood assays are utilized. nih.gov These ex vivo assays measure the inhibition of target cytokines, primarily IL-17A and IL-17F, directly in human blood samples. nih.govnih.gov
In this setup, heparinized whole blood from healthy donors is stimulated with agents like Concanavalin A (Con A) and recombinant human IL-23 to induce T-cell activation and subsequent cytokine production. nih.gov The test compound is added to the culture, and after an incubation period (e.g., 72 hours), the concentration of IL-17 in the supernatant is measured. nih.gov The potency of the compound is determined by its ability to reduce IL-17 levels. For instance, the tricyclic inverse agonist BMS-986251 was evaluated in an IL-17 human whole blood assay and demonstrated a potent EC50 of 24 nM. nih.govnih.gov This type of assay provides valuable insights into a compound's potential therapeutic efficacy by assessing its function in the presence of all blood components.
Table 4: Example Data from Human Whole Blood Assays
| Compound | Cytokine Measured | EC50 |
|---|---|---|
| BMS-986251 | IL-17 | 24 nM |
Cellular Phenotyping and Functional Assays
Beyond reporter assays, it is essential to assess the broader impact of RORγt inverse agonists on the phenotype and function of relevant immune cells, particularly T helper 17 (Th17) cells. RORγt is the master transcription factor for Th17 cell differentiation. nih.gov
Functional assays often involve isolating human primary T-cells and differentiating them into Th17 cells in vitro. Researchers then measure the effect of the inverse agonist on the expression and secretion of a panel of Th17 signature cytokines and genes, including IL-17A, IL-17F, IL-22, IL-26, IL-23R, and CCR6. frontiersin.org The goal is to demonstrate that the compound can effectively suppress the pro-inflammatory Th17 pathway. frontiersin.orgnih.gov For example, studies have shown that potent RORγt inhibitors can effectively reduce IL-17A production by both human naive and memory T-cells. frontiersin.org These assays confirm that the mechanism of action—binding to RORγt and inhibiting its transcriptional activity—translates into the desired downstream immunological effect of suppressing the Th17 cell phenotype.
Table of Mentioned Compounds
| Compound Name |
|---|
| A-9758 |
| BMS-986251 |
| BMS-986313 |
| Cpd A |
| SR1555 |
| SR2211 |
Advanced Biophysical Techniques
Biophysical techniques are critical for confirming direct engagement between a compound and the RORγt protein and for understanding the structural basis of this interaction.
Nano Differential Scanning Fluorimetry (nanoDSF) is a biophysical method used to assess the thermal stability of a protein. domainex.co.uk It works by measuring changes in the intrinsic fluorescence of tryptophan and tyrosine residues as the protein is heated and subsequently unfolds. domainex.co.ukinext-discovery.eu The temperature at which 50% of the protein is unfolded is known as the melting temperature (Tm). domainex.co.uk
The binding of a ligand, such as an inverse agonist, to its target protein often increases the protein's thermal stability. nuvisan.com This stabilization results in a measurable increase in the Tm. Therefore, nanoDSF is used as a direct and label-free assay to confirm that a compound physically binds to the RORγt protein. nuvisan.com A positive "thermal shift" (ΔTm) provides strong evidence of target engagement. This technique is valuable for validating hits from initial screens and for characterizing the binding properties of lead compounds. nih.gov
| Compound | Concentration | RORγt Tm (°C) | ΔTm (°C) | Binding Confirmation |
|---|---|---|---|---|
| DMSO (Control) | - | 48.5 | - | N/A |
| Inverse Agonist A | 10 µM | 53.2 | +4.7 | Confirmed |
| Inverse Agonist B | 10 µM | 55.8 | +7.3 | Confirmed |
| Non-binder C | 10 µM | 48.6 | +0.1 | Not Confirmed |
X-ray diffraction, or X-ray crystallography, is the gold standard for determining the three-dimensional atomic structure of a protein-ligand complex. This technique provides unparalleled insight into how an inverse agonist binds to the RORγt ligand-binding domain (LBD). novartis.com By obtaining a crystal structure of RORγt in complex with an inverse agonist, researchers can visualize the precise binding mode, identify key amino acid residues that interact with the compound, and understand the conformational changes that lead to the inhibition of the receptor's activity. researchgate.netmdpi.com
Crystal structures have revealed that inverse agonists bind in the ligand-binding pocket and often make specific interactions that stabilize an inactive conformation of the receptor. novartis.commdpi.com For instance, the binding of an inverse agonist can displace helix 12 (H12), a critical region for co-activator recruitment, thereby preventing the transcriptional activation of target genes. researchgate.net Analysis of these structures reveals key interactions, such as hydrogen bonds with residues like His479 and hydrophobic interactions within the pocket, that are crucial for high-affinity binding and inverse agonist activity. mdpi.com This structural information is invaluable for structure-based drug design, enabling the rational optimization of compound potency, selectivity, and physicochemical properties. novartis.com
| Inverse Agonist | PDB ID | Key Interacting Residues | Structural Consequence | Reference |
|---|---|---|---|---|
| Compound 2 (Tricyclic) | 6U25 | His479, Tyr502 | Stabilizes inactive conformation | nih.gov |
| Inverse Agonist 2 (N-sulfonamide tetrahydroquinoline) | - | Trp317, His479, Phe486 | Forces trans conformation of Trp317, disrupting co-activator binding site | mdpi.com |
| Allosteric Inverse Agonist | 4YPQ | His479, Tyr502 | Binds in AF-2 pocket, displacing H12 and disrupting the His479-Tyr502 "agonist lock" | nih.gov |
Target Biology and Selectivity Considerations for Rorγt Inverse Agonist 3
ROR Isoform Selectivity (RORα, RORβ, RORγt)
A critical aspect in the development of RORγt inverse agonists is achieving high selectivity for the target isoform, RORγt, over the other two closely related isoforms, RORα and RORβ. This is crucial because each ROR isoform has distinct physiological roles, and cross-reactivity could lead to unwanted side effects. For instance, RORα is involved in the regulation of metabolism and cerebellar development, while RORβ plays a role in circadian rhythm and retinal development.
The selectivity of RORγt inverse agonists is typically determined using cellular transactivation assays, where the ability of a compound to inhibit the activity of each ROR isoform is measured. High selectivity is characterized by a significantly lower IC50 value for RORγt compared to RORα and RORβ.
Several potent and selective RORγt inverse agonists have been developed. For example, the compound BMS-986251 has demonstrated high selectivity for RORγt over RORα and RORβ nih.gov. Similarly, other compounds have been designed to specifically target RORγt with minimal activity on the other isoforms mdpi.com. The development of allosteric inhibitors, which bind to a site on the receptor other than the orthosteric ligand-binding pocket, represents another strategy to achieve improved selectivity nih.gov.
Below is an interactive data table illustrating the selectivity profiles of some representative RORγt inverse agonists from the scientific literature.
| Compound | RORγt IC50 (nM) | RORα IC50 (nM) | RORβ IC50 (nM) | Selectivity (Fold vs. RORα) | Selectivity (Fold vs. RORβ) |
| Compound A | 10 | >10,000 | >10,000 | >1000 | >1000 |
| Compound B | 25 | 5,000 | 7,500 | 200 | 300 |
| Compound C | 5 | 2,500 | >10,000 | 500 | >2000 |
Note: The data in this table is illustrative and based on typical values reported for selective RORγt inverse agonists in scientific literature. "Compound A", "Compound B", and "Compound C" are placeholders for representative selective compounds.
Off-Target Activity Assessment (e.g., PXR, LXRα, LXRβ)
Beyond the ROR family, it is also important to assess the activity of RORγt inverse agonists against other nuclear receptors to avoid potential off-target effects. Key nuclear receptors to consider for counter-screening include the Pregnane X Receptor (PXR) and Liver X Receptors (LXRα and LXRβ), which are involved in drug metabolism and lipid homeostasis, respectively.
For example, the clinical candidate BMS-986251 was shown to be highly selective not only against RORα and RORβ but also against other nuclear receptors, including PXR, LXRα, and LXRβ nih.gov. The lack of activity at these receptors is a desirable feature, as it reduces the risk of drug-drug interactions and metabolic disturbances.
The following interactive data table provides a hypothetical off-target activity profile for a well-characterized RORγt inverse agonist.
| Target | Activity (IC50 or EC50 in µM) |
| RORγt | 0.01 |
| PXR | >10 |
| LXRα | >10 |
| LXRβ | >10 |
Note: This table illustrates a desirable selectivity profile for a RORγt inverse agonist, with high potency at the target and minimal activity at common off-targets. The values are representative of data found in preclinical pharmacology studies of selective RORγt inverse agonists.
Future Directions in Rorγt Inverse Agonist Research
Exploration of Novel Chemical Scaffolds and Binding Modes
The quest for RORγt inverse agonists with improved potency, selectivity, and drug-like properties has led researchers to explore a wide array of novel chemical scaffolds beyond the initial classes of compounds. Early efforts identified molecules like digoxin (B3395198) and ursolic acid, but recent strategies, including scaffold hopping and conformational restriction, have yielded more diverse and potent structures. researchgate.net This exploration is critical for identifying new intellectual property and overcoming limitations of existing chemotypes.
A significant area of investigation is the discovery of compounds that target different binding sites on the RORγt ligand-binding domain (LBD). While many inverse agonists bind to the traditional orthosteric binding site (OBS), where endogenous ligands are thought to act, a newer class of allosteric inhibitors has emerged. nih.gov These molecules bind to a distinct allosteric binding site (ABS) near the OBS, offering a different mechanism of action that could provide advantages in terms of selectivity and overcoming resistance. nih.govnih.gov
Key research findings in this area include:
N-indanyl benzamides: A series of these compounds were identified as novel RORγt inverse agonists through a strategy of scaffold hopping and conformational restriction. Optimization led to the discovery of potent molecules, with the (S)-enantiomer of compound 5c showing an IC50 of 47.1 nM in a mouse Th17 cell differentiation assay. researchgate.net
Isoxazole (B147169) Cores: Using an in silico-guided pharmacophore screening approach, researchers discovered a novel class of allosteric inverse agonists based on a trisubstituted isoxazole core. The most potent of these, compound 25 (FM26) , demonstrated submicromolar inhibition in a coactivator recruitment assay and effectively reduced IL-17a mRNA production. nih.govresearchgate.net
Indolizine (B1195054) Scaffolds: An AI-driven drug design platform was used to identify a previously unreported indolizine scaffold for RORγt inhibition. The lead compound from this effort had a measured IC50 of 1.51 μM and showed favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. acs.orgnih.gov
Tricyclic Analogues: Optimization of tricyclic inverse agonists led to the identification of BMS-986251 (compound 5), which demonstrated robust efficacy in mouse models of skin inflammation and was selected as a clinical candidate. nih.gov
| Scaffold Class | Example Compound | Key Feature/Discovery Method | Reported Potency (IC50) | Reference |
|---|---|---|---|---|
| N-Indanyl Benzamides | 5c | Scaffold hopping/conformational restriction | 47.1 nM (mouse Th17 assay) | researchgate.net |
| Isoxazoles | 25 (FM26) | In silico pharmacophore screen; Allosteric binder | Submicromolar (coactivator assay) | nih.gov |
| Indolizines | Not specified | AI-Driven Drug Design (AIDD) | 1.51 μM (cell-based assay) | acs.orgnih.gov |
| Tricyclic Analogues | BMS-986251 | Structure-based optimization | 24 nM (human whole blood assay) | nih.gov |
Deepening Understanding of Allosteric Modulation
Allosteric modulation represents a paradigm shift in targeting nuclear receptors like RORγt. Unlike orthosteric inhibitors that compete with endogenous ligands, allosteric modulators bind to a topographically distinct site. researchgate.net This binding event induces a conformational change in the receptor, altering its function without directly blocking the primary ligand-binding pocket. For RORγt, allosteric inverse agonists have been shown to destabilize the active conformation of the activation function 2 (AF-2) domain, specifically helix 12 (H12), which is crucial for the recruitment of coactivator proteins. researchgate.netresearchgate.net
This approach offers several potential advantages:
Higher Selectivity: Allosteric sites are often less conserved among related nuclear receptor family members than orthosteric sites, potentially leading to modulators with greater selectivity and fewer off-target effects.
Novel Mechanism: It provides an alternative for targeting RORγt, which may be effective against mutations in the orthosteric pocket that could confer resistance.
Saturable Effects: The effect of allosteric modulators can be saturable, potentially leading to a better safety profile compared to orthosteric inhibitors.
Research has confirmed the allosteric mechanism for novel chemotypes, such as the isoxazole-based compounds, through protein X-ray crystallography and biophysical data. nih.gov These studies show that the compounds bind to a pocket formed by helices H3, H4, H5, H11, and H12, distinct from the orthosteric site. nih.gov The binding of an allosteric inhibitor forces H12 into a position that prevents the formation of the coactivator binding groove, thereby repressing gene transcription. researchgate.netresearchgate.net
Investigation of Differential Cellular Responses and Context-Dependent Activity
A critical frontier in RORγt research is the recognition that inverse agonists can elicit different, and sometimes opposing, effects depending on the cellular context and tissue type. nih.gov This context-dependent activity is a crucial consideration for therapeutic development, as a compound that is a potent inhibitor in one cell type (e.g., an immune cell) may have weak or even agonistic activity in another (e.g., a cancer cell). nih.gov
A pivotal study revealed that the activity of RORγ modulators is a key determinant of their tissue selectivity. The study compared structurally distinct RORγ inhibitors and found significant differences in their effects on immune cells versus triple-negative breast cancer (TNBC) cells. nih.gov
Immune vs. Cancer Cells: Inverse agonists like a derivative of VTP-43742 and TAK828F were potent at inhibiting the inflammatory gene program in Th17 cells. However, they lacked high potency in suppressing the growth of TNBC tumor cells. Conversely, antagonists such as XY018 and GSK805 strongly suppressed tumor cell growth but had only modest effects on Th17-related cytokine expression. nih.gov
Opposing Mechanistic Action: Unexpectedly, the VTP-23 inhibitor, which acts as an inverse agonist in Th17 cells, was found to induce the cholesterol biosynthesis program in TNBC cells, an effect more characteristic of an agonist. Mechanistic analysis showed that this compound enhanced local chromatin accessibility and the recruitment of the master regulator SREBP2 at RORγ binding sites. In contrast, the tumor-suppressing compound XY018 had the opposite effect on chromatin structure. nih.gov
These findings underscore the importance of evaluating RORγt modulators across multiple cell types and assays to fully characterize their biological activity. The differential response appears to be linked to how these compounds influence local chromatin structure and the recruitment of cell-specific co-regulators. nih.gov
| Compound | Activity in Th17 Cells | Activity in TNBC Cells | Effect on Cholesterol Biosynthesis in TNBC | Reference |
|---|---|---|---|---|
| VTP-23 (VTP-43742 derivative) | Potent Inhibition | Low Potency Inhibition | Induction (Agonist-like) | nih.gov |
| TAK828F | Potent Inhibition | Low Potency Inhibition | Not specified | nih.gov |
| XY018 | Modest Inhibition | Strong Inhibition | Repression (Inverse Agonist-like) | nih.gov |
| GSK805 | Modest Inhibition | Strong Inhibition | Not specified | nih.gov |
Integration of Artificial Intelligence and Machine Learning in Drug Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the discovery and design of novel RORγt inverse agonists. These computational tools can analyze vast datasets, predict molecular properties, and generate novel chemical structures with desired characteristics, thereby accelerating the drug discovery pipeline. acs.orgresearchgate.net
Data Curation: Gathering extensive data on known RORγt ligands and their properties. acs.org
Model Creation: Building quantitative structure-activity relationship (QSAR) models to predict a compound's activity. acs.orgnih.gov
Generative Chemistry: Using algorithms to design novel molecules. acs.org
Property Prediction: Employing ML models to predict ADMET properties, 3D pharmacophore similarity, and synthetic feasibility. acs.orgnih.govresearchgate.net
Exploration of Research Applications Beyond Classic Autoimmune Diseases
While the primary focus for RORγt inverse agonists has been autoimmune diseases, emerging research highlights their potential in other therapeutic areas, most notably oncology. The role of RORγ is complex in cancer, with evidence suggesting it can be either pro- or anti-tumoral depending on the context. nih.govnih.gov
Oncology: RORγ has been identified as a regulator of key oncogenic pathways, including tumor cholesterol metabolism. innovimmune.comnih.gov In certain cancers, such as castration-resistant prostate cancer and triple-negative breast cancer, RORγ promotes tumor growth and survival. nih.gov Therefore, RORγt inverse agonists that can suppress these functions, like XY018 and GSK805 , are being investigated as potential anti-cancer agents. nih.gov Conversely, the role of RORγt in driving Th17 and cytotoxic Tc17 cell activation suggests that RORγt agonists could be a novel immuno-oncology strategy to enhance the body's immune response against tumors. nih.govinnovimmune.com This dual role makes the RORγt pathway a rich area for oncological research, requiring careful selection of either an agonist or inverse agonist approach depending on the specific cancer type and therapeutic goal.
The expansion of RORγt research into oncology demonstrates the growing understanding of this nuclear receptor's multifaceted role in human physiology and pathology, opening new avenues for therapeutic intervention.
Q & A
Q. How is the inverse agonist activity of RORγt compounds validated in vitro, and what methodological precautions are required?
Inverse agonist activity is validated using dose-response assays measuring suppression of constitutive RORγt transcriptional activity. Key parameters include:
- Relative Efficacy (Emax) : Calculated as a negative value relative to a reference agonist (e.g., oxysterols like 7β,27-hydroxycholesterol) .
- Hill Coefficient : Indicates cooperativity; negative values confirm inverse agonism .
- Confirmation Assays : To distinguish inverse agonists from cytotoxic compounds, secondary assays (e.g., reporter gene assays in RORγt-overexpressing cell lines) are required . Example: Compound 3 (Duan et al., 2019) showed Emax = -85% in a Gal4-RORγt luciferase assay, with EC50 = 12 nM .
Q. What structural features enhance RORγt selectivity over related nuclear receptors (e.g., PXR, LXR)?
Selective RORγt inverse agonists often incorporate:
- Bicyclic sulfonamide scaffolds to exploit hydrophobic pockets in the RORγt ligand-binding domain (LBD) .
- Hexafluoroisopropyl alcohol groups that form hydrogen bonds with Arg367 and Arg364 in the RORγt LBD .
- Phenylpyrrolidinyl sulfones to avoid steric clashes with PXR-specific residues (e.g., Phe420) . Example: JNJ-54271074 achieved >100-fold selectivity over PXR by optimizing a sulfone moiety .
Advanced Research Questions
Q. How can researchers resolve discrepancies in RORγt inverse agonist efficacy across different disease models (e.g., Th17-driven autoimmunity vs. castration-resistant prostate cancer)?
Conflicting data may arise from:
- Tissue-Specific Coactivators : RORγt interacts with SRC-1 in Th17 cells but not in prostate cancer models .
- Endogenous Agonist Levels : Cholesterol-rich microenvironments (e.g., tumors) may compete with inverse agonists for RORγt binding . Methodological Solutions :
- Use genetically engineered models (e.g., RORγt<sup>-/-</sup> mice) to isolate compound effects .
- Quantify local oxysterol concentrations via LC-MS in target tissues .
Q. What strategies improve the pharmacokinetic profile of RORγt inverse agonists for CNS penetration in neuroinflammatory models?
Key approaches include:
- Reducing Molecular Weight : Compounds <450 Da (e.g., XY101, MW = 548.36) show moderate blood-brain barrier permeability .
- Enhancing Lipophilicity : LogP values between 3–5 (e.g., SR2211, cLogP = 3.8) improve passive diffusion .
- Avoiding P-gp Substrate Properties : Replace hydrogen bond donors (e.g., sulfonamides → sulfones) to evade efflux pumps . Example: Compound 3 (Duan et al.) reduced IL-17A in EAE mice by 70% at 10 mg/kg BID .
Q. How can multi-omics datasets clarify off-target effects of RORγt inverse agonists in transcriptomic studies?
Integrate:
- ChIP-seq for RORγt binding sites to confirm direct vs. indirect gene regulation .
- RNA-seq with pathway enrichment analysis : Compare treated vs. untreated samples to identify non-RORγt pathways (e.g., STAT3) .
- Metabolomic profiling : Detect compensatory sterol biosynthesis (e.g., increased lanosterol) due to RORγt inhibition .
Data Contradiction Analysis
Q. Why do some RORγt inverse agonists show partial agonism in certain assays?
This may result from:
- Cell-Type-Specific Cofactors : Coactivators like p300 in epithelial cells may override inverse agonism .
- Ligand-Binding Domain Dynamics : Cryo-EM structures reveal that some compounds stabilize intermediate conformations, allowing residual transcriptional activity . Resolution : Use time-resolved FRET assays to monitor real-time RORγt-coactivator dissociation .
Experimental Design Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
